N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
CAS No.: 2035022-13-8
Cat. No.: VC4802179
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035022-13-8 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.353 |
| IUPAC Name | (E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ |
| Standard InChI Key | LNNOTSRGFIIODF-CMDGGOBGSA-N |
| SMILES | C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Introduction
Synthesis Methods
While specific synthesis methods for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide are not detailed, related compounds often involve multi-step reactions:
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Formation of the Pyrazole Ring: Typically involves cyclization reactions using hydrazine and appropriate diketones.
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Attachment of the Ethyl Linker: Involves reacting the pyrazole derivative with an ethyl halide under basic conditions.
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Formation of the Cinnamamide Group: Could involve amide coupling reactions using cinnamic acid or its derivatives.
Potential Biological Activities
Compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. For instance, pyrazole derivatives are known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects .
Research Findings and Data
Given the lack of specific data on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, we can look at related compounds for insights:
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